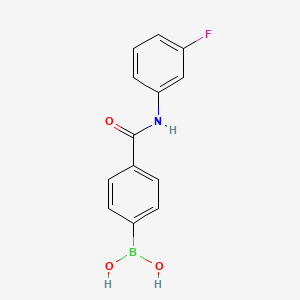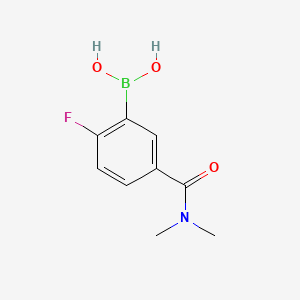
(5S)-2,2,5-trimethylmorpholine
Vue d'ensemble
Description
(5S)-2,2,5-trimethylmorpholine: is a chemical compound belonging to the morpholine family. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound’s structure features a morpholine ring substituted with three methyl groups at positions 2 and 5, giving it unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Synthesis from 2,2-dimethyl-1,3-propanediol: One common method involves the cyclization of 2,2-dimethyl-1,3-propanediol with ammonia or an amine under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid and is conducted at elevated temperatures.
Reductive Amination: Another method involves the reductive amination of 2,2,5-trimethyl-1,3-dioxane with an appropriate amine. This reaction is usually carried out in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of (5S)-2,2,5-trimethylmorpholine often involves large-scale synthesis using the above methods, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (5S)-2,2,5-trimethylmorpholine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like tetrahydrofuran.
Substitution: Halogenated reagents, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted morpholine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry:
Catalysis: (5S)-2,2,5-trimethylmorpholine is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Solvent: It serves as a solvent in organic synthesis due to its ability to dissolve a wide range of compounds.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential as a building block in drug design, particularly in the synthesis of morpholine-based pharmaceuticals.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry:
Agrochemicals: this compound is used in the synthesis of agrochemicals, including herbicides and insecticides.
Materials Science: It is employed in the production of polymers and resins, contributing to improved material properties.
Mécanisme D'action
The mechanism of action of (5S)-2,2,5-trimethylmorpholine depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The specific molecular targets and pathways involved vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Morpholine: The parent compound, lacking the methyl substitutions, is widely used in similar applications but may exhibit different reactivity and properties.
2,2,6,6-tetramethylpiperidine: Another cyclic amine with similar steric properties but a different ring structure, used in various chemical and industrial applications.
Uniqueness: (5S)-2,2,5-trimethylmorpholine’s unique substitution pattern imparts distinct steric and electronic properties, influencing its reactivity and interactions. This makes it a valuable compound in specific applications where these properties are advantageous.
Propriétés
IUPAC Name |
(5S)-2,2,5-trimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-4-9-7(2,3)5-8-6/h6,8H,4-5H2,1-3H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLYPPYIFLTLSU-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC(CN1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-Fluoro-4-(methylsulfonyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1387926.png)





![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1387938.png)




